N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-8-15-12(21-16-8)6-14-11(18)7-17-9-4-2-3-5-10(9)20-13(17)19/h2-5H,6-7H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABILGJZGNFXOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole and oxazole rings. One common approach is to first synthesize the 3-methyl-1,2,4-oxadiazole ring through cyclization reactions involving amidoximes and isatoic anhydrides. The oxazole ring can be formed through cyclodehydration of 2-aminophenol derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has been explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Studies have indicated that derivatives of oxadiazole exhibit significant anticancer properties, with mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines .
2. Antimicrobial Activity
Research has highlighted the compound's effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For example, studies demonstrated that oxadiazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting their potential utility as antimicrobial agents .
3. Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies indicated that it could lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in models of acute inflammation . This suggests its potential application in treating inflammatory diseases.
4. Drug Discovery
The compound serves as a lead structure for the development of novel drugs targeting specific diseases. Its diverse biological activities make it an attractive candidate for further modifications to enhance efficacy and reduce toxicity .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several oxadiazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, reinforcing its potential as an effective antimicrobial agent.
Anti-inflammatory Study
In an acute inflammation model induced by lipopolysaccharides (LPS), treatment with the compound resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha. This suggests its utility in managing inflammatory conditions.
Cancer Research
In vitro assays on MCF-7 breast cancer cells indicated that the compound could induce apoptosis through mitochondrial pathways. The study revealed increased caspase activity and changes in mitochondrial membrane potential, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism by which N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The oxadiazole and oxazole rings are key structural features that contribute to its biological activity. These rings can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
(3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile
Uniqueness: N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide stands out due to its dual ring structure, which provides a unique combination of chemical and biological properties. This dual functionality allows for a broader range of applications compared to similar compounds.
Biological Activity
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H12N4O3 |
| Molecular Weight | 244.25 g/mol |
| LogP | 1.23 |
| Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole structure have shown significant cytotoxicity against various cancer cell lines:
-
Cytotoxicity Assays :
- MCF-7 (Breast Cancer) : The compound exhibited an IC50 value of 12 µM, indicating potent activity against breast cancer cells.
- A549 (Lung Cancer) : An IC50 value of 15 µM was recorded, suggesting effective inhibition of lung cancer cell proliferation.
The biological activity of this compound appears to involve several mechanisms:
- Apoptosis Induction : Flow cytometry assays have demonstrated that this compound induces apoptosis in MCF-7 and A549 cells. The mechanism involves:
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, which is critical for inhibiting cell division and promoting apoptosis .
Study 1: Synthesis and Evaluation
In a study published in 2020, a series of oxadiazole derivatives were synthesized and evaluated for their biological activities. Among them, this compound was identified as one of the most promising candidates with significant anticancer activity against multiple cell lines .
Study 2: Molecular Docking Analysis
Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression. The binding affinity was assessed using various computational tools, revealing strong interactions with key enzymes related to apoptosis and cell cycle regulation .
Q & A
Q. What are the optimal synthetic routes for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of hydrazides with carboxylic acid derivatives to form the oxadiazole ring, followed by coupling with the benzoxazole-acetamide moiety. Key steps include:
- Oxadiazole formation : Cyclization under dehydrating conditions (e.g., POCl₃ or DCC) at 80–100°C .
- Amide coupling : Use of chloroacetyl chloride with triethylamine in anhydrous dioxane at 20–25°C .
- Purification : HPLC or column chromatography for intermediates; final product purity (>95%) is confirmed via NMR (¹H/¹³C) and HRMS .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) identifies protons on the oxadiazole (δ 2.4–2.6 ppm for CH₃) and benzoxazole (δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 289.31 (M+H⁺) confirm the molecular formula C₁₃H₁₁N₃O₃S .
- X-ray crystallography : Resolves bond angles and stereochemistry, particularly for the oxadiazole-benzoxazole junction .
Q. What preliminary biological assays are recommended to screen for activity?
- Methodological Answer :
- Enzyme inhibition : Test against cyclooxygenase (COX-1/COX-2) using fluorometric assays .
- Antimicrobial screening : Disc diffusion assays against S. aureus and E. coli with zone-of-inhibition measurements .
- Cytotoxicity : MTT assays on HEK-293 or HeLa cells (IC₅₀ calculations) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
- Methodological Answer :
- Analog synthesis : Modify substituents on the oxadiazole (e.g., 3-methyl vs. 3-chloro) and benzoxazole (e.g., electron-withdrawing groups) .
- Activity comparison : Tabulate IC₅₀ values for analogs (see example table below).
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinity to targets like FoxO1 .
Q. Example SAR Table :
| Analog Substituent | COX-2 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
|---|---|---|
| 3-methyl oxadiazole | 12.3 ± 1.2 | 45.7 ± 3.1 |
| 3-chloro oxadiazole | 8.9 ± 0.9 | 32.4 ± 2.8 |
| Data adapted from |
Q. How can contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HeLa vs. MCF-7 variability) and incubation times .
- Solvent effects : Compare DMSO (≤0.1% v/v) vs. aqueous solubility impacts on activity .
- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance .
Q. What mechanistic studies are required to elucidate the compound’s interaction with FoxO1?
- Methodological Answer :
- Western blotting : Quantify FoxO1 activation via phosphorylation status (e.g., p-FoxO1 vs. total FoxO1) .
- Gene silencing : siRNA knockdown of FoxO1 to confirm target specificity in Aβ reduction assays .
- Transcriptomics : RNA-seq to identify downstream targets (e.g., P21, BIM) regulated by the compound .
Q. How can computational methods predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET prediction : Use SwissADME to assess CYP450 inhibition and hepatotoxicity risks .
- Metabolite identification : LC-MS/MS to track in vitro microsomal degradation (e.g., Phase I oxidation) .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity with glutathione .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields reported across studies?
- Methodological Answer :
- Reaction monitoring : Use TLC or in situ IR to identify side reactions (e.g., oxadiazole ring-opening) .
- Parameter optimization : Compare yields under varying temperatures (e.g., 70°C vs. 100°C) and catalysts (e.g., DCC vs. EDCI) .
- Scale-up effects : Pilot trials at 1g vs. 10g scales to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
